Spiro[indene-1,3'-pyrrolidin]-3(2H)-one

Sigma-1 receptor CNS drug discovery Spirocyclic ligand

Spiro[indene-1,3'-pyrrolidin]-3(2H)-one (CAS 1263284-99-6, molecular formula C12H13NO, molecular weight 187.24 g/mol) is a spirocyclic small molecule in which an indan-3-one ring system and a pyrrolidine ring share a single quaternary carbon atom. This spiro[4.4] architecture enforces a near-orthogonal orientation of the two rings, imparting conformational rigidity that is fundamentally absent in the corresponding non-spirocyclic indanone or pyrrolidine fragments.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13339000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indene-1,3'-pyrrolidin]-3(2H)-one
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNCC12CC(=O)C3=CC=CC=C23
InChIInChI=1S/C12H13NO/c14-11-7-12(5-6-13-8-12)10-4-2-1-3-9(10)11/h1-4,13H,5-8H2
InChIKeyFAYNEFVOIGLETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[indene-1,3'-pyrrolidin]-3(2H)-one – Core Sourcing Data for a Conformationally Constrained Spirocyclic Ketone Scaffold


Spiro[indene-1,3'-pyrrolidin]-3(2H)-one (CAS 1263284-99-6, molecular formula C12H13NO, molecular weight 187.24 g/mol) is a spirocyclic small molecule in which an indan-3-one ring system and a pyrrolidine ring share a single quaternary carbon atom . This spiro[4.4] architecture enforces a near-orthogonal orientation of the two rings, imparting conformational rigidity that is fundamentally absent in the corresponding non-spirocyclic indanone or pyrrolidine fragments [1]. The compound is commercially available from several research chemical suppliers at purities typically ≥97% (e.g., leyan.com, purity 98%), positioning it as an accessible building block for fragment-based drug discovery, diversity-oriented synthesis, and mechanistic probe development .

Why Spiro[indene-1,3'-pyrrolidin]-3(2H)-one Cannot Be Replaced by Simple Indanones or Pyrrolidines in Rigidity-Dependent Applications


The defining structural feature of Spiro[indene-1,3'-pyrrolidin]-3(2H)-one is its spirocyclic fusion, which creates a conformationally locked three-dimensional architecture with a defined vector angle between the indanone carbonyl and the pyrrolidine nitrogen [1]. Simple 1-indanone (CAS 83-33-0) or N-substituted pyrrolidines lack this rigidity; they populate multiple low-energy conformers in solution, which dilutes binding-site complementarity and introduces entropic penalties upon target engagement [2]. In a head-to-head comparison within the spiroindane-pyrrolidine chemical space, closely related analogs such as 2,3-dihydrospiro[indene-1,3′-pyrrolidine] (CAS 16976-98-0, molecular weight 173.26 g/mol) differ by the oxidation state at the indene 3-position: the fully reduced analog lacks the H-bond-accepting carbonyl that is present in the target compound, fundamentally altering its pharmacophoric profile . This single functional-group difference can determine whether the scaffold engages a given biological target at all, making generic substitution scientifically unsound without explicit revalidation.

Quantitative Differentiation Evidence for Spiro[indene-1,3'-pyrrolidin]-3(2H)-one Relative to Key Analogs


Sigma-1 Receptor Binding Affinity: Spiro[indene-1,3'-pyrrolidine]-Based Ligands Achieve Sub-Nanomolar Ki Values

Spiro[indene-1,3′-pyrrolidine] derivatives have been patented as sigma receptor ligands, with certain representatives achieving Ki values as low as 0.251 nM at the sigma-1 receptor as measured by [3H]DTG competition binding in guinea pig cerebellum [1]. This affinity represents a >100-fold improvement over the simple indanone fragment, which typically exhibits sigma receptor Ki values in the low micromolar range [2]. The spirocyclic constraint pre-organizes the pharmacophore into the bioactive conformation recognized by the sigma-1 binding pocket, reducing the entropic cost of binding relative to flexible analogs.

Sigma-1 receptor CNS drug discovery Spirocyclic ligand

Conformational Rigidity Quantified: Spiro[indene-pyrrolidine] Core Reduces Number of Rotatable Bonds to Zero Relative to Non-Spirocyclic Analogs

The spiro[indene-1,3′-pyrrolidin]-3(2H)-one scaffold possesses zero rotatable bonds between its two ring systems, a direct consequence of the shared spiro carbon . In contrast, the closest non-spirocyclic bioisostere—3-(pyrrolidin-1-ylmethyl)-1-indanone—contains two rotatable bonds linking the pyrrolidine to the indanone core [1]. This reduction in conformational freedom has been correlated with improved ligand efficiency metrics: spirocyclic scaffolds consistently exhibit higher normalized ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to their flexible counterparts across multiple target classes [2]. The rigid spirocyclic architecture also reduces the solvent-accessible polar surface area per unit of molecular weight, a parameter directly linked to improved membrane permeability in Caco-2 and PAMPA assays.

Conformational restriction Ligand efficiency Oral bioavailability

Synthetic Accessibility: DABCO-Catalyzed [3+2] Cycloaddition Delivers Spiro[indene-pyrrolidine]-Oxindoles in Yields up to 95% with >90% ee

The DABCO-catalyzed [3+2] cycloaddition of 2-arylidene-1H-indene-1,3(2H)-diones with N-2,2,2-trifluoroethylisatin ketimines provides direct access to trifluoromethyl-substituted spiro[pyrrolidine-oxindole] derivatives with four contiguous stereocenters in 74–95% isolated yields and excellent diastereoselectivities (>20:1 dr) [1]. Furthermore, enantioselective variants using ultralow loadings of quinine as catalyst achieve >90% enantiomeric excess at room temperature [1]. This synthetic efficiency contrasts sharply with multi-step linear sequences often required for non-spirocyclic analogs bearing similar functional-group density, where overall yields rarely exceed 30–40% over 4–5 steps [2]. The modular nature of the [3+2] cycloaddition also permits late-stage diversification at the N-substituent and arylidene positions, enabling rapid analog generation for SAR exploration.

1,3-dipolar cycloaddition Asymmetric synthesis Spirooxindole

Broad Bioactivity Fingerprinting: Spiroindane Pyrrolidines Exhibit Distinct, Non-Reactive Phenotypic Signatures in Cell Painting Assays

A collection of spiroindane pyrrolidines—synthesized via photo-cycloaddition, C–H functionalization, and N-capping strategies—was subjected to untargeted cell painting assays in U2OS cells, generating multidimensional biological fingerprints based on changes in cell and organelle morphology [1]. Among the library, two non-reactive candidate compounds were identified that produced distinct, reproducible bioactivity fingerprints clearly separable from those generated by reactive functional groups (e.g., imines) that dominated the observed activity of other library members [1]. The reproducibility and magnitude of the measured fingerprints confirmed that the spiroindane-pyrrolidine scaffold, when devoid of confounding reactive functionalities, can elicit specific and interpretable cellular responses. In contrast, simple monocyclic fragments (indanone, pyrrolidine) tested under identical conditions produced weak or non-reproducible fingerprints, highlighting the added value of the spirocyclic framework in generating biologically meaningful phenotypic signatures [2].

Cell painting Phenotypic screening Morphological profiling

Aldose Reductase Inhibition: Spiro[indene-1,3'-pyrrolidine]-2',5'-dione Derivatives Control Sorbitol Accumulation in Diabetic Rat Models Where Simple Imides Fail

Spiro[indene-1,3′-pyrrolidine]-2′,5′-dione derivatives—the dione oxidation-state analogs of the target compound—have been patented and pharmacologically characterized as agents for controlling chronic diabetic complications via aldose reductase inhibition [1]. In streptozotocin-induced diabetic rats, these spiro-imides reduced sorbitol accumulation in the sciatic nerve and lens by 40–60% at oral doses of 50–100 mg/kg, whereas the corresponding non-spirocyclic succinimide analogs (e.g., N-substituted succinimides) showed ≤15% reduction at equivalent doses [1]. The spirocyclic fusion is critical: it orients the imide carbonyl groups into a geometry that mimics the transition state of the aldose reductase-catalyzed reduction, a binding mode that is not accessible to monocyclic imides [2]. This structure–activity relationship is consistent across multiple spirocyclic cores (indene, naphthalene, benzopyran), establishing a class-level advantage for spiro-fused imides over simple succinimides in this therapeutic context.

Aldose reductase Diabetic complications Spiro-imide

Prioritized Application Scenarios for Spiro[indene-1,3'-pyrrolidin]-3(2H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Conformationally Restricted 3D Scaffolds

Spiro[indene-1,3′-pyrrolidin]-3(2H)-one is an ideal fragment for 3D-oriented FBDD libraries, where the goal is to maximize shape diversity and minimize conformational entropy penalties. With zero inter-ring rotatable bonds, the scaffold provides a pre-organized pharmacophore that consistently yields higher ligand efficiency metrics than flexible analogs [1]. Procurement of this specific spirocyclic ketone—rather than the fully reduced 2,3-dihydrospiro[indene-1,3′-pyrrolidine] (CAS 16976-98-0)—is recommended when the carbonyl oxygen is required as a hydrogen-bond acceptor or when the ketone serves as a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation) .

Sigma-1 Receptor Ligand Optimization Programs for CNS Disorders

The documented sub-nanomolar sigma-1 receptor affinity of spiro[indene-pyrrolidine] derivatives (Ki = 0.251 nM for optimized representatives) positions the core scaffold as a privileged starting point for sigma-1 ligand development [2]. Spiro[indene-1,3′-pyrrolidin]-3(2H)-one specifically offers the advantage of a carbonyl group at the indene 3-position, which can be exploited for additional binding interactions within the sigma-1 auxiliary pocket or converted to diverse functional groups via established ketone chemistry. Procurement of this specific oxidation state is warranted when SAR exploration requires diversification at the C3 position of the indene ring.

Phenotypic Screening Cascades Using Morphological Profiling (Cell Painting)

The validated bioactivity of non-reactive spiroindane pyrrolidines in cell painting assays—producing distinct, reproducible morphological fingerprints in U2OS cells—supports the use of Spiro[indene-1,3′-pyrrolidin]-3(2H)-one as a core scaffold for constructing phenotypic screening libraries [3]. Unlike reactive imine-containing analogs that dominate morphological profiles through non-specific mechanisms, the ketone functionality in the target compound is stable under physiological conditions and can serve as a latent diversification point for generating non-reactive library members with interpretable biological signatures.

Aldose Reductase Inhibitor Development and Diabetic Complication Research

The spiro[indene-1,3′-pyrrolidine] scaffold has established in vivo pharmacological validation in the aldose reductase field, with spiro-imide derivatives demonstrating 40–60% reduction in sorbitol accumulation in diabetic rat models [4]. Spiro[indene-1,3′-pyrrolidin]-3(2H)-one serves as a direct synthetic precursor to these biologically active spiro-imides via oxidation or functional group interconversion at the pyrrolidine nitrogen. Procurement of the 3-one oxidation state is strategically advantageous when the synthetic route requires orthogonal protection of the indene carbonyl prior to pyrrolidine N-functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[indene-1,3'-pyrrolidin]-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.